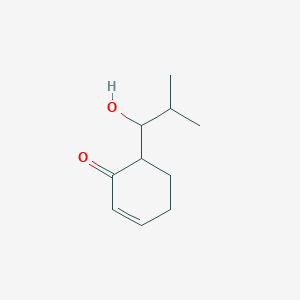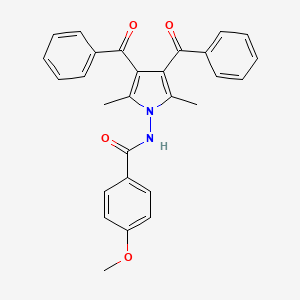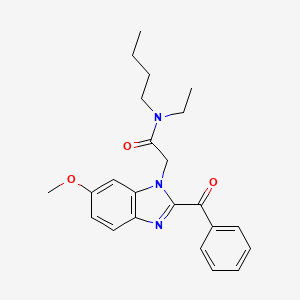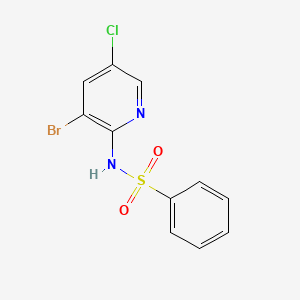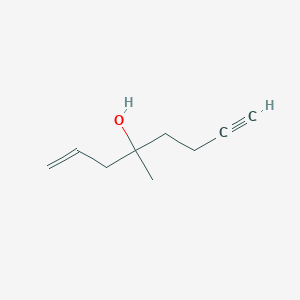
1-Octen-7-yn-4-ol, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octen-7-yn-4-ol, 4-methyl- is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alcohol group and a triple bond, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yn-4-ol, 4-methyl- typically involves the use of alkyne and alcohol functional groups. One common method is the addition of a hydroxyl group to an alkyne precursor. This can be achieved through hydroboration-oxidation, where an alkyne is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 1-Octen-7-yn-4-ol, 4-methyl- may involve the catalytic hydration of alkynes. This process uses a catalyst, such as a transition metal complex, to facilitate the addition of water to the alkyne, forming the desired alcohol. The reaction conditions typically include elevated temperatures and pressures to ensure high yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Octen-7-yn-4-ol, 4-methyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1-Octen-7-yn-4-ol, 4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octen-7-yn-4-ol, 4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The presence of the hydroxyl group and the triple bond enables it to form specific interactions with target molecules, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Octyn-3-ol: Another alkyne with an alcohol group, but with the hydroxyl group positioned differently.
7-Octen-4-ol: An alkene with an alcohol group, differing in the presence of a double bond instead of a triple bond.
1-Octen-4-ol: Similar structure but with a double bond instead of a triple bond.
Uniqueness
1-Octen-7-yn-4-ol, 4-methyl- is unique due to its specific combination of an alkyne and an alcohol group, which provides distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications.
Properties
CAS No. |
844437-28-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-methyloct-1-en-7-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-4-6-8-9(3,10)7-5-2/h1,5,10H,2,6-8H2,3H3 |
InChI Key |
RAHPAZAARMLWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
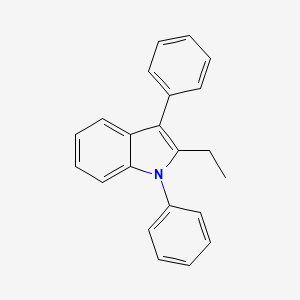
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
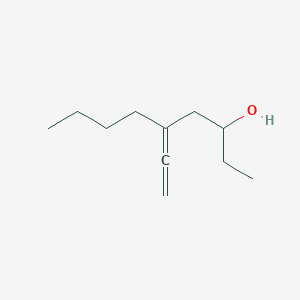
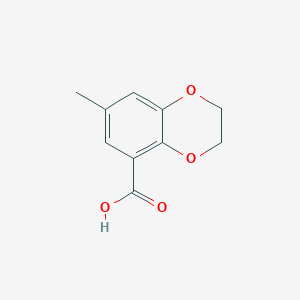
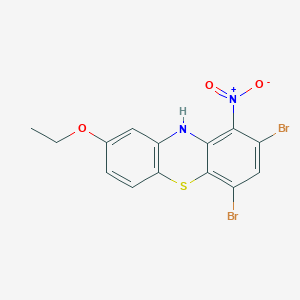
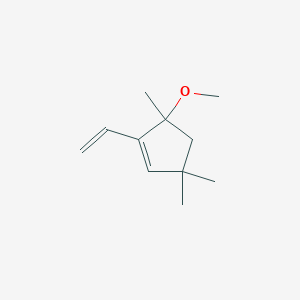
![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
